molecular formula C16H26N4O3 B11831138 Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate

Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B11831138
M. Wt: 322.40 g/mol
InChI Key: FDLRLJPHVHYIBA-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C16H26N4O3 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate, also known by its CAS number 1632285-98-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperidine ring, and a methoxypyrimidine moiety, contributing to its unique biological profile. The molecular formula is C14H22N2O3C_{14}H_{22}N_2O_3, with a molecular weight of approximately 270.34 g/mol.

PropertyValue
Molecular FormulaC14H22N2O3C_{14}H_{22}N_2O_3
Molecular Weight270.34 g/mol
CAS Number1632285-98-3

Research indicates that compounds containing piperidine and pyrimidine structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, pyrimidine derivatives have been noted for their ability to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells .
  • Neuroprotective Effects : Compounds with piperidine structures are often explored for their neuroprotective properties. They may act on neurotransmitter systems or modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

Antitumor Activity

A study conducted on several pyrimidine derivatives demonstrated that the introduction of a piperidine ring significantly enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in nucleic acid metabolism, leading to reduced cell viability .

Neuroprotective Effects

In vivo studies using animal models have revealed that related compounds exhibit significant neuroprotection against excitotoxicity induced by glutamate. These studies suggest that the compound could modulate NMDA receptor activity or influence calcium ion influx into neurons, thereby preventing neuronal death .

Case Studies

  • Pyrimidine Derivative Analysis : A case study involving a series of pyrimidine derivatives showed that modifications to the piperidine ring led to varying degrees of antitumor activity. The most potent compounds were those that maintained structural integrity while optimizing interactions with target proteins involved in cell cycle regulation .
  • Neuroprotection in Rodent Models : In a controlled study involving rodents subjected to neurotoxic agents, administration of similar carbamate derivatives resulted in improved cognitive function and reduced markers of oxidative stress. This suggests potential for further development in treating neurodegenerative disorders .

Properties

Molecular Formula

C16H26N4O3

Molecular Weight

322.40 g/mol

IUPAC Name

tert-butyl N-[1-(2-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate

InChI

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)19(4)12-7-10-20(11-8-12)13-6-9-17-14(18-13)22-5/h6,9,12H,7-8,10-11H2,1-5H3

InChI Key

FDLRLJPHVHYIBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC(=NC=C2)OC

Origin of Product

United States

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